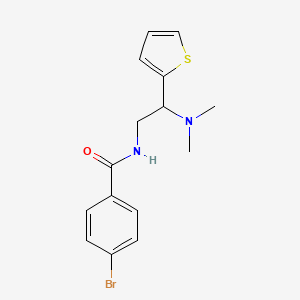
4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H17BrN2OS and its molecular weight is 353.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of related compounds, offering insights into their potential applications. For instance, the synthesis of thiophene derivatives, including methods for creating 2-amino-1-benzothiophenes, has been studied due to their relevance in pharmaceuticals and materials science (Petrov, Popova, & Androsov, 2015). These compounds serve as key intermediates in the synthesis of selective estrogen receptor modulators and their analogs, demonstrating the significance of such chemical entities in drug development.
Antimicrobial and Trypanocidal Activity
Some derivatives exhibit biological activities, such as antimicrobial and trypanocidal effects. For example, thioamide derivatives have been synthesized and evaluated for their trypanocidal activity and toxicity, indicating the potential of these compounds in developing treatments for diseases caused by Trypanosoma species (Agnimonhan et al., 2012). This research highlights the application of such compounds in addressing parasitic infections, contributing to the broader field of medicinal chemistry.
Molecular Imaging and Diagnostic Applications
The development of molecular imaging probes based on structurally related compounds underscores the importance of these chemical entities in diagnostic applications. A study on positron emission tomography (PET) imaging probes for the ultrasensitive detection of malignant melanoma demonstrates the application of pyridine-based benzamide derivatives in improving cancer diagnostics (Pyo et al., 2020). These findings reveal the potential of such compounds in enhancing the accuracy and sensitivity of imaging techniques for cancer detection.
Antifungal Activity
Compounds structurally related to 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide have been evaluated for their antifungal activities. Novel derivatives have shown efficacy against phytopathogenic fungi and yeast, offering insights into their potential as antifungal agents (Ienascu et al., 2018). This research contributes to the search for new antifungal compounds, addressing the need for more effective treatments against fungal infections.
Propiedades
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2OS/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNVTXXZLWZNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)Br)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)
![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)
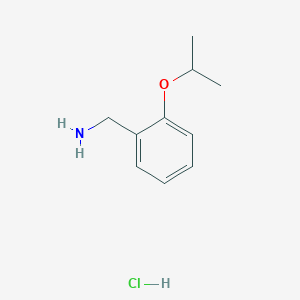
![1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B2847182.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)
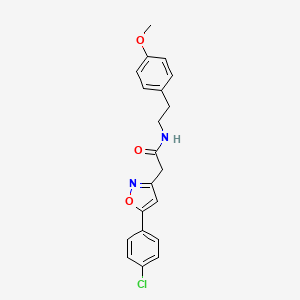
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847188.png)
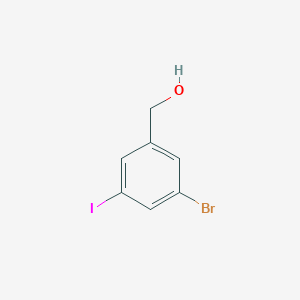


![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)
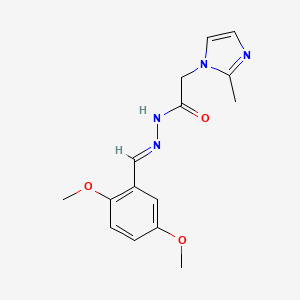

![1-(4-Methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2847195.png)
